molecular formula C13H14O3 B8719443 Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate CAS No. 57932-07-7

Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate

Cat. No.: B8719443
CAS No.: 57932-07-7
M. Wt: 218.25 g/mol
InChI Key: YERDLBXQQCLRQJ-UHFFFAOYSA-N
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Description

Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate is a chemical compound known for its unique structure and properties. It is a colorless liquid with a distinct odor and is soluble in various organic solvents such as ethanol and ethyl acetate . This compound is often used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.

Preparation Methods

The synthesis of Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate typically involves organic synthesis reactions. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction consistently yields the corresponding indole in a 40-50% yield. Industrial production methods may vary, but they generally follow similar organic synthesis routes with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its application. For instance, in antiviral research, it may inhibit viral replication by targeting specific viral enzymes or proteins .

Comparison with Similar Compounds

Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate can be compared with other similar compounds such as:

    Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.

    2,3-Dihydro-1H-indene-1-one: Another compound with a similar core structure but different functional groups and properties.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

CAS No.

57932-07-7

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 2-(3-oxo-1,2-dihydroinden-2-yl)acetate

InChI

InChI=1S/C13H14O3/c1-2-16-12(14)8-10-7-9-5-3-4-6-11(9)13(10)15/h3-6,10H,2,7-8H2,1H3

InChI Key

YERDLBXQQCLRQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC2=CC=CC=C2C1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A hexane solution containing 0.41 mole of butyllithium is diluted with 1 l. of dry ether. A solution of 1-indanone (50.3 g, 0.38 mole) in 500 ml of dry ether is added dropwise at -10° C with stirring. After the addition is completed, the reaction mixture is stirred for 30 min. A solution of ethyl bromoacetate (63 g) in ether (100 ml) is added slowly from a dropping funnel. The reaction is stopped immediately by careful addition of saturated brine solution. The organic layer is separated and washed several times with fresh portions of the same brine solution. Removal of the ether gives a viscous product which is subjected to chromatography on silica gel using hexane and hexane-benzene (1:1) as eluting solvents. A homogeneous fraction is identified by spectral features. The title compound is more polar than 1-indanone on tlc plate (silica-chloroform), Rf values being 0.65 and 0.55 respectively, νmaxCHCl3 broad peaks at 1765 and 1725 cm-1 , 1640, 1615, 1505 and 1495 cm-1.
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